2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine
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Overview
Description
2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a 3,4,5-trimethyl-1H-pyrazol-1-yl group and a chlorine atom
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include the 2-chloro-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)pyrazine, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
It is known that similar compounds have potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.
Action Environment
It is known that the efficacy of similar compounds can be affected by factors such as the presence of other drugs and the physiological state of the organism .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole-bearing compounds, which include 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine, have diverse pharmacological effects .
Cellular Effects
Related pyrazole-bearing compounds have been shown to have potent antileishmanial and antimalarial activities . These compounds influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole-bearing compounds exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known that pyrazole-bearing compounds can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Related compounds are known to interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Related compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 3,4,5-trimethyl-1H-pyrazole under specific conditions. One common method includes:
Starting Materials: 2-chloropyrazine and 3,4,5-trimethyl-1H-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazine ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative.
Scientific Research Applications
2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine: Similar structure but with different substitution pattern.
2-chloro-3-(1H-pyrazol-1-yl)pyrazine: Lacks the methyl groups on the pyrazole ring.
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: Similar but with fewer methyl groups.
Uniqueness
2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its electronic properties and reactivity. This makes it distinct from other pyrazine derivatives and potentially more versatile in various applications .
Properties
IUPAC Name |
2-chloro-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-6-7(2)14-15(8(6)3)10-9(11)12-4-5-13-10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISKQJIDTJMRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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